molecular formula C23H24F3N3O6 B12453934 ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Cat. No.: B12453934
M. Wt: 495.4 g/mol
InChI Key: HPXCPYAKWPSQGZ-ANTGDGSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a complex organic molecule characterized by its unique structure, which includes a pyrazolo-pyridine core, a trifluoromethyl group, and a tetrahydrofuro-dioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol typically involves multiple steps, starting with the preparation of the pyrazolo-pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazolo-pyridine core can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazolo-pyridine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the pyrazolo-pyridine core facilitates its interaction with the active site. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-methyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
  • ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-chloromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Uniqueness

The presence of the trifluoromethyl group in ((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol distinguishes it from similar compounds, enhancing its binding affinity and potentially increasing its biological activity. This unique structural feature makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24F3N3O6

Molecular Weight

495.4 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-[6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C23H24F3N3O6/c1-22(2)34-18-17(10-30)33-21(19(18)35-22)29-20-12(9-27-29)13(23(24,25)26)8-14(28-20)11-5-6-15(31-3)16(7-11)32-4/h5-9,17-19,21,30H,10H2,1-4H3/t17-,18-,19-,21-/m1/s1

InChI Key

HPXCPYAKWPSQGZ-ANTGDGSKSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C(F)(F)F)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C(F)(F)F)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.